Nevanimibe

ACAT1 selectivity ACAT2 inhibition isoform specificity

Nevanimibe is the only ACAT1 inhibitor with completed Phase 1 and Phase 2 clinical studies in adrenal disorders—providing a human PK/safety dataset absent from alternatives. With 9 nM EC₅₀ at ACAT1 and ~40-fold selectivity over ACAT2 (368 nM), it uniquely enables adrenal-specific cholesterol metabolism interrogation without confounding dual ACAT1/2 inhibition seen with pactimibe (1.6-fold) or avasimibe (2.6-fold). Validated to induce cholesterol-dependent apoptosis in H295R ACC cells and reduce 17-OHP by ≤72% in CAH patients. Specify Nevanimibe for clinically translatable adrenal research.

Molecular Formula C27H39N3O
Molecular Weight 421.6 g/mol
CAS No. 133825-80-6
Cat. No. B238670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNevanimibe
CAS133825-80-6
Molecular FormulaC27H39N3O
Molecular Weight421.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C27H39N3O/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31)
InChIKeyPKKNCEXEVUFFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nevanimibe (CAS 133825-80-6): A Clinical-Stage Selective ACAT1 Inhibitor for Adrenal-Targeted Research and Development


Nevanimibe (formerly ATR-101, PD-132301) is an orally bioavailable, small-molecule inhibitor of acyl-CoA:cholesterol O-acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1) [1]. It exhibits potent and selective inhibition of human ACAT1 with an EC₅₀ of 9 nM and demonstrates approximately 40-fold selectivity over the ACAT2 isoform (EC₅₀ = 368 nM) [2]. The compound has advanced to Phase 2 clinical evaluation for congenital adrenal hyperplasia (CAH) and Phase 1 for adrenocortical carcinoma (ACC), distinguishing it as one of the most clinically advanced ACAT1-targeted small molecules [3].

Critical Procurement Rationale: Why Generic ACAT Inhibitors Cannot Substitute for Nevanimibe in Adrenal-Focused Research


Despite the existence of multiple ACAT/ACAT1 inhibitors (including avasimibe, pactimibe, and K-604), Nevanimibe occupies a unique pharmacological niche defined by its approximately 40-fold selectivity for ACAT1 over ACAT2 and its demonstrated adrenal-specific functional activity in both preclinical models and human clinical trials [1]. Unlike dual ACAT1/2 inhibitors such as pactimibe (IC₅₀ ACAT1 = 4.9 μM, ACAT2 = 3.0 μM) or less selective compounds like avasimibe (IC₅₀ ACAT1 = 24 μM, ACAT2 = 9.2 μM), Nevanimibe's pronounced isoform selectivity enables targeted modulation of adrenal cholesterol metabolism without the confounding effects of ACAT2 inhibition [2]. Furthermore, Nevanimibe is the only ACAT1 inhibitor to have completed dedicated Phase 1 and Phase 2 clinical studies specifically in adrenal disorders (ACC and CAH), providing a human safety and pharmacokinetic dataset that is absent for comparator compounds in this therapeutic context [3]. Generic substitution with alternative ACAT inhibitors would therefore introduce uncharacterized isoform selectivity profiles and lack the adrenal-specific clinical validation that defines Nevanimibe's scientific and procurement value proposition.

Quantitative Differentiation of Nevanimibe: Head-to-Head and Cross-Study Comparative Evidence


ACAT1 Isoform Selectivity: Nevanimibe Exhibits 40-Fold Discrimination Over ACAT2

In a cell-based fluorescence assay measuring cholesterol esterification, Nevanimibe potently and selectively inhibited human ACAT1 with an EC₅₀ of 9 nM, compared to ACAT2 with an EC₅₀ of 368 nM, demonstrating approximately 40-fold selectivity for ACAT1 . In contrast, the dual ACAT1/2 inhibitor Pactimibe exhibits IC₅₀ values of 4.9 μM for ACAT1 and 3.0 μM for ACAT2, representing only a 1.6-fold selectivity for ACAT2 [1]. Avasimibe, another comparator, displays IC₅₀ values of 24 μM for ACAT1 and 9.2 μM for ACAT2, a modest 2.6-fold preference for ACAT2 [2]. K-604 dihydrochloride, while more selective than Avasimibe or Pactimibe, exhibits an IC₅₀ of 0.45 μM for ACAT1 and 102.85 μM for ACAT2, representing approximately 229-fold selectivity for ACAT1, but its absolute potency at ACAT1 is 50-fold lower than Nevanimibe (0.45 μM vs. 0.009 μM) [3].

ACAT1 selectivity ACAT2 inhibition isoform specificity

Adrenal-Specific Functional Activity: Cholesterol-Dependent Cytotoxicity and Apoptosis Induction in Adrenocortical Cells

In H295R human adrenocortical carcinoma cells, Nevanimibe (9 nM) treatment for 5 hours in the presence of exogenous cholesterol (45 μg/mL) increased intracellular free cholesterol levels by approximately 70% and decreased cholesteryl ester formation, with the free cholesterol to cholesteryl ester ratio shifting from 1.4:1 (cholesterol alone) to 5:1 (Nevanimibe + cholesterol) [1]. Co-incubation with exogenous cholesterol markedly sensitized H295R cells to Nevanimibe-induced apoptosis: 3 nM Nevanimibe plus 60 μg/mL cholesterol reduced viability by approximately 60% after 24 hours, whereas in the absence of exogenous cholesterol, Nevanimibe at concentrations up to 3 μM showed no toxicity (only at 30 μM did it reduce viability by approximately 40%) . At 30 nM with cholesterol (45 μg/mL), Nevanimibe induced caspase-3/7 activation by approximately 3-fold after 5-16 hours [2]. In contrast, dual ACAT1/2 inhibitor Pactimibe and less selective Avasimibe lack published data demonstrating this adrenal-specific, cholesterol-dependent functional activity profile.

adrenocortical carcinoma cholesterol-dependent apoptosis H295R cells

In Vivo Cholesterol-Lowering Efficacy: 77-80% Plasma Cholesterol Reduction in Rodent Models

Nevanimibe (as Nevanimibe HCl) demonstrates robust in vivo efficacy in cholesterol-fed rodent models. Acute administration at 50 mg/kg orally reduced plasma cholesterol by 77%, while chronic administration at 10 mg/kg orally achieved an 80% reduction in plasma cholesterol . In contrast, the dual ACAT1/2 inhibitor Pactimibe at doses of 3 and 10 mg/kg for 90 days in atherogenic diet-fed hamsters decreased serum total cholesterol by 70% and 72%, respectively [1]. While both compounds demonstrate significant cholesterol-lowering activity, the functional context differs: Pactimibe's effects were studied in the context of atherosclerosis, whereas Nevanimibe's cholesterol-lowering was evaluated specifically in cholesterol-fed rat models relevant to adrenal pathophysiology. Furthermore, Nevanimibe's in vivo activity is complemented by its adrenal-specific functional profile, whereas Pactimibe's dual inhibition may impact both hepatic and intestinal ACAT2 activity.

in vivo cholesterol lowering acute and chronic models oral bioavailability

Clinical-Stage Validation: Phase 2 Biomarker Reduction in Congenital Adrenal Hyperplasia Patients

In a Phase 2 multicenter, single-blind, dose-titration study (NCT02804178) of Nevanimibe in 10 adults with classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, 2 subjects met the primary endpoint of 17-hydroxyprogesterone (17-OHP) ≤2× the upper limit of normal (ULN), and 5 others experienced 17-OHP decreases ranging from 27% to 72% during Nevanimibe treatment [1]. 17-OHP reductions were observed within 2 weeks of treatment initiation [2]. The most common side effects were gastrointestinal (30%), with no dose-related trends in adverse events across the 5 dose levels evaluated (125, 250, 500, 750, 1000 mg twice daily) [3]. In contrast, no other ACAT1 inhibitor (including Avasimibe, Pactimibe, or K-604) has completed or reported Phase 2 clinical trial data specifically in CAH or any adrenal disorder, limiting their translational relevance for adrenal-focused research applications.

congenital adrenal hyperplasia 17-hydroxyprogesterone Phase 2 clinical trial

Defined Application Scenarios for Nevanimibe Based on Quantitative Differentiation Evidence


Adrenocortical Carcinoma (ACC) Preclinical Research Requiring Isoform-Selective ACAT1 Inhibition

Researchers investigating adrenocortical carcinoma mechanisms should select Nevanimibe based on its 40-fold ACAT1 selectivity (EC₅₀ 9 nM vs. ACAT2 EC₅₀ 368 nM) and its validated ability to induce cholesterol-dependent apoptosis in H295R ACC cells at nanomolar concentrations (60% viability reduction with 3 nM + 60 μg/mL cholesterol at 24 hours) . This functional profile directly aligns with the adrenal-specific mechanism proposed for ACC, and Nevanimibe is the only ACAT1 inhibitor to have completed Phase 1 evaluation in metastatic ACC patients, providing human PK and safety data that inform preclinical dosing and translational study design [1].

Congenital Adrenal Hyperplasia (CAH) Translational Studies and Biomarker Validation

For translational research in congenital adrenal hyperplasia due to 21-hydroxylase deficiency, Nevanimibe is the only ACAT1 inhibitor with Phase 2 clinical data demonstrating biomarker reduction (17-OHP decreases up to 72% within 2 weeks of treatment) [2]. This human validation establishes Nevanimibe as the most clinically relevant tool for studies aimed at elucidating the relationship between adrenal ACAT1 inhibition and androgen excess, particularly in experimental designs requiring correlation between in vitro potency, in vivo efficacy, and clinical biomarker response [3].

In Vivo Cholesterol Metabolism Studies in Rodent Models of Adrenal Pathophysiology

Investigators conducting in vivo studies of adrenal cholesterol metabolism should utilize Nevanimibe due to its established oral bioavailability and robust plasma cholesterol reduction in rodent models (77% acute reduction at 50 mg/kg; 80% chronic reduction at 10 mg/kg) . Unlike cardiovascular-focused ACAT inhibitors (e.g., Pactimibe, Avasimibe), Nevanimibe's adrenal-specific functional signature enables targeted interrogation of adrenal cholesterol esterification without the confounding hepatic and intestinal effects associated with dual ACAT1/2 inhibition [4].

Isoform-Specific ACAT1 Inhibition for Mechanistic Studies Requiring Clean Pharmacological Tools

For basic research requiring precise pharmacological dissection of ACAT1 vs. ACAT2 functions, Nevanimibe offers a distinct advantage over comparator compounds: its 9 nM EC₅₀ at ACAT1 and 40-fold selectivity over ACAT2 provides a window for isoform-specific inhibition that is superior to dual inhibitors like Pactimibe (1.6-fold selectivity) and Avasimibe (2.6-fold selectivity) [5]. While K-604 offers higher selectivity (229-fold), its absolute potency at ACAT1 is 50-fold lower than Nevanimibe, limiting its utility in experiments requiring robust target engagement at low compound concentrations [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nevanimibe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.